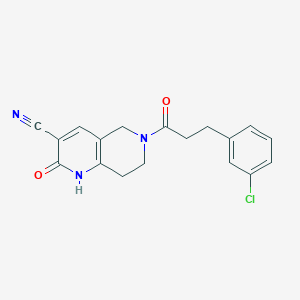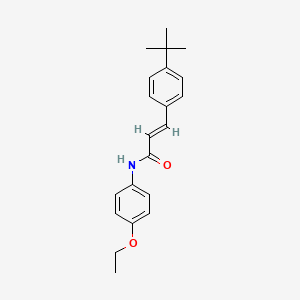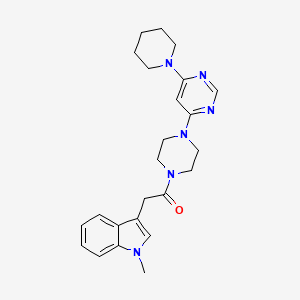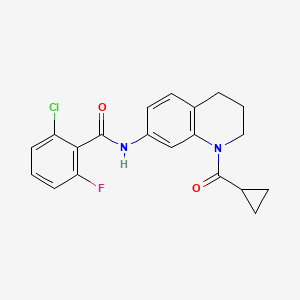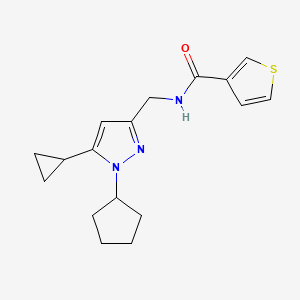
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that integrates a thiazole ring, aniline moiety, and a morpholino group, lending it significant chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide involves a multi-step synthesis process. Typically, the synthesis begins with the formation of the thiazole ring, which is achieved through the condensation of appropriate ketones and thioamides under controlled conditions. This is followed by the introduction of the morpholino group via nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis using similar principles. The process often includes automated sequential synthesis reactors to ensure high yield and purity. Key conditions include maintaining optimal temperature, pressure, and pH levels to control reaction kinetics and product formation.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide undergoes various types of chemical reactions including:
Oxidation: : Converts specific functional groups to higher oxidation states.
Reduction: : Involves the gain of electrons by certain functional groups.
Substitution: : Replaces atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and catalysts like Lewis acids.
Major Products Formed
The products formed depend on the reaction type. For instance:
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Yields the corresponding reduced amines or alcohols.
Substitution: : Results in various functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
Used as a reagent in organic synthesis to develop new reactions and study reaction mechanisms.
Biology
Employed in the development of enzyme inhibitors or probes for studying biological pathways.
Medicine
Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
Applied in the production of advanced materials, coatings, and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways Involved: : Modulation of biochemical pathways like signal transduction or metabolic processes.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : Incorporates diverse functional groups that provide specific reactivity.
Biological Activity: : Exhibits unique interaction with biological targets.
Similar Compounds
(Z)-3,4-dimethyl-N-(4-phenylthiazol-2(3H)-ylidene)aniline: : Lacks the morpholino group, leading to different biological interactions.
3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline: : A similar base structure but different reactivity and applications.
This detailed exploration of (Z)-3,4-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide highlights its diverse roles and importance in scientific research and industry
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-19(14-17(16)2)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRWCNXXFXCFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
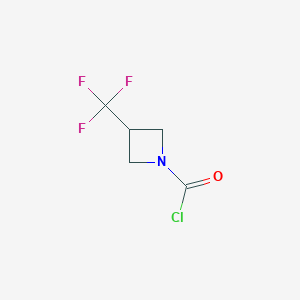
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)
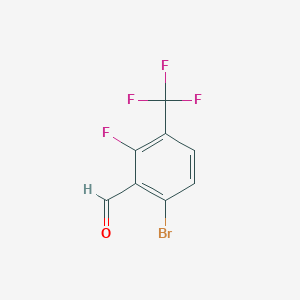
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)
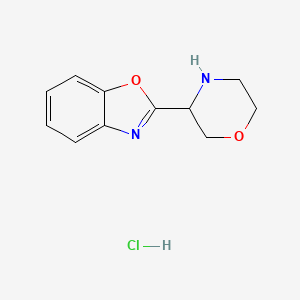
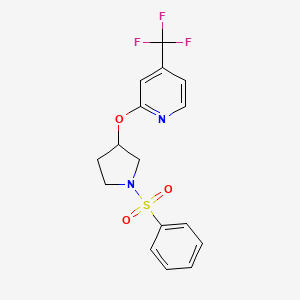
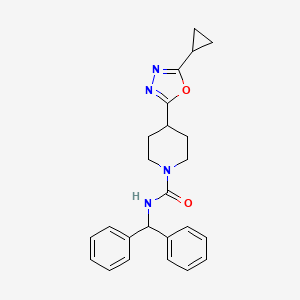
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2972619.png)
